Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-

Description

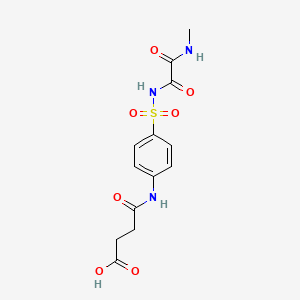

Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo- (hereafter referred to as the "target compound") is a structurally complex derivative of butanoic acid. Its core structure includes:

- A sulfonamide group (-SO₂-NH-) attached to a phenyl ring.

- A methylamino-oxacetyl moiety (-NH-C(O)-C(O)-NH-CH₃) linked to the sulfonamide.

- A 4-oxobutanoic acid backbone, which introduces carboxylic acid functionality.

Properties

CAS No. |

85877-90-3 |

|---|---|

Molecular Formula |

C13H15N3O7S |

Molecular Weight |

357.34 g/mol |

IUPAC Name |

4-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]anilino]-4-oxobutanoic acid |

InChI |

InChI=1S/C13H15N3O7S/c1-14-12(20)13(21)16-24(22,23)9-4-2-8(3-5-9)15-10(17)6-7-11(18)19/h2-5H,6-7H2,1H3,(H,14,20)(H,15,17)(H,16,21)(H,18,19) |

InChI Key |

JWFCTAQFMSHAPI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis Strategy Overview

The synthetic route to this compound generally involves:

- Construction of the butanoic acid backbone with an oxo group at the 4-position.

- Introduction of the amino substituent at the 4-position linked to a substituted phenyl ring bearing a sulfonyl group.

- Attachment of the methylamino-oxacetyl moiety via amide bond formation on the sulfonylated phenyl amine.

- Use of protection groups during synthesis to control reactivity and selectivity.

This approach is supported by known methods for preparing related 4-oxo-butanoic acid derivatives and their amino-substituted analogs.

Preparation of 4-Oxo-4-Phenylbutanoic Acid Core

The 4-oxo-4-phenylbutanoic acid core can be synthesized via Friedel–Crafts acylation:

- React succinic anhydride with benzene in the presence of anhydrous aluminum chloride as a catalyst.

- This reaction yields 4-oxo-4-phenylbutanoic acid after workup and purification steps.

This intermediate provides the oxo and phenyl substituents at the 4-position of butanoic acid, which is essential for further functionalization.

Attachment of Methylamino-Oxacetyl Group

The methylamino-oxacetyl moiety is introduced by:

- Reacting the sulfonylated amino phenyl intermediate with methylamino-oxacetyl chloride or equivalent activated acylating agents.

- This step forms an amide bond between the amino group on the phenyl ring and the oxacetyl derivative.

- The reaction is typically carried out in an anhydrous solvent under mild basic conditions to neutralize generated acid and promote coupling.

Michael Addition and Esterification Reactions

According to patent literature on related N-(4-oxo-butanoic acid)-L-amino acid ester derivatives:

- A Michael addition reaction between an amino acid ester and a keto-acrylic acid derivative is used to form the key intermediate.

- This is followed by esterification under weakly basic conditions at room temperature to form ester derivatives.

- These steps avoid harsh conditions, reduce reaction time, and improve yields.

This methodology can be adapted for the preparation of the butanoic acid derivative with the complex substituents.

Oxidative Halogenation and Functional Group Transformations

For derivatives involving halogenation at the active methylene adjacent to the keto group:

- Oxidative halogenation using halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide can be performed.

- The reaction proceeds by mixing the keto ester with the halogenating agent in an appropriate solvent.

- This step can be used to introduce reactive handles for subsequent substitution or coupling reactions.

Protection and Deprotection Steps

- Amino groups are often protected using BOC or other groups to prevent unwanted reactions.

- Deprotection is carried out by hydrogenolysis or acidolysis, for example, using trifluoroacetic acid or catalytic hydrogenation.

- These steps ensure selective functionalization and purification of intermediates.

Purification Techniques

- Silica gel chromatography is commonly used to purify intermediates and final products.

- Recrystallization from solvents such as hot acetonitrile or hexane-water mixtures is employed to obtain pure compounds.

- Washing organic phases with aqueous solutions (e.g., sodium carbonate, potassium bisulfate) removes impurities.

Summary Table of Key Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Succinic anhydride, benzene, AlCl3 | Synthesis of 4-oxo-4-phenylbutanoic acid core |

| 2 | Sulfonylation | Sulfonyl chloride, base | Introduction of sulfonyl group on 4-aminophenyl ring |

| 3 | Amide Bond Formation | Methylamino-oxacetyl chloride, base | Attachment of methylamino-oxacetyl moiety |

| 4 | Michael Addition | Amino acid ester, keto-acrylic acid | Formation of N-(4-oxo-butanoic acid) amino acid ester |

| 5 | Esterification | Weak base, room temperature | Formation of ester derivatives |

| 6 | Oxidative Halogenation | N-bromosuccinimide or N-chlorosuccinimide | Introduction of halogen substituents |

| 7 | Protection/Deprotection | BOC protection, TFA or hydrogenolysis | Control of amino group reactivity |

| 8 | Purification | Silica gel chromatography, recrystallization | Isolation of pure intermediates and final compound |

Research Discoveries and Improvements

- The Michael addition followed by mild esterification significantly reduces reaction time and hazards compared to traditional methods.

- Oxidative halogenation can be precisely controlled by stoichiometric amounts of halogenating agents to maximize yield and minimize side reactions.

- Protection/deprotection strategies allow selective functionalization of multifunctional intermediates, improving overall synthetic efficiency.

- Purification protocols involving multiple washes and recrystallizations ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .

Scientific Research Applications

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions including:

- Reactions with Sulfonyl Chlorides : The butanoic acid derivatives react with sulfonyl chlorides under controlled conditions to form the desired product.

- Use of Catalysts : Catalysts are often employed to enhance reaction efficiency.

- Industrial Methods : Large-scale production involves chemical reactors and purification techniques to optimize yield.

Chemistry

- Reagent in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

- Enzyme Activity Studies : The compound is utilized in research focused on enzyme interactions and mechanisms. It can act as an inhibitor or substrate in enzymatic reactions, providing insights into enzyme kinetics.

- Protein Interaction Studies : It is used to explore protein-ligand interactions, contributing to the understanding of biochemical pathways.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is involved in the production of specialty chemicals, which are crucial in various sectors including pharmaceuticals and agrochemicals.

Case Studies

-

Enzyme Inhibition Studies

- A study investigated the effects of butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo- on specific enzymes involved in metabolic pathways. Results indicated significant inhibition, suggesting potential therapeutic applications in metabolic disorders.

-

Synthesis of Novel Compounds

- Researchers employed this compound as a precursor in synthesizing novel sulfonamide derivatives. The resulting compounds exhibited enhanced biological activity against specific cancer cell lines, highlighting its utility in drug development.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Groups and Reactivity: The target compound’s sulfonamide and methylamino-oxacetyl groups distinguish it from simpler esters (e.g., 86396-51-2) or nitro derivatives (171088-76-9). These groups may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and electrostatic interactions . Compared to trifluoromethyl derivatives (CAS 275.20), the target lacks fluorine’s metabolic stability but may exhibit better solubility due to polar sulfonamide and carboxylic acid groups .

Polarity and Solubility :

- The dihydroxy-chlorophenyl derivative (286.68 g/mol) has higher polarity due to hydroxyl groups, making it more water-soluble than the target compound .

- The target’s carboxylic acid group (-COOH) improves aqueous solubility over methyl esters (e.g., 86396-51-2), which are more lipophilic .

Biological Activity :

- Sulfonamide-containing compounds (e.g., target) are associated with antimicrobial and anti-inflammatory activities .

- The nitrophenyl derivative (171088-76-9) may exhibit redox-related bioactivity due to the nitro group’s electron-deficient nature .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions, including sulfonation of aniline derivatives and coupling with methylamino-oxacetyl groups. This contrasts with simpler esterifications or amide formations seen in analogs .

Biological Activity

Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in scientific research.

Chemical Structure and Synthesis

The compound features a butanoic acid backbone with various functional groups, including a sulfonyl group and a methyl ester. The synthesis typically involves multi-step reactions, including the reaction of butanoic acid derivatives with sulfonyl chlorides under controlled conditions. The following table summarizes the key aspects of its synthesis:

| Synthesis Step | Reagents | Conditions |

|---|---|---|

| 1 | Butanoic acid derivatives | Catalyst required |

| 2 | Sulfonyl chlorides | Controlled temperature |

| 3 | Methyl esters | Solvent used |

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been studied for its potential effects on GABA receptors, which are crucial in neurotransmission.

- GABA Receptor Modulation : The compound has shown potential as a GABAB receptor antagonist, influencing pain perception and other neurological functions .

- Enzyme Interaction : It may modulate enzyme activity, impacting metabolic pathways and cellular functions.

Research Findings

Recent studies have highlighted the compound's role in various biological processes:

- Antinociceptive Effects : In animal models, the compound has been shown to affect nociceptive thresholds, indicating potential analgesic properties .

- Cellular Studies : Research indicates that it can influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Case Studies

- Study on Pain Modulation :

-

Enzyme Activity Assessment :

- Objective : To evaluate the impact on specific metabolic enzymes.

- Methodology : In vitro assays measuring enzyme kinetics.

- Findings : Significant modulation of enzyme activity was observed, indicating potential therapeutic applications in metabolic disorders.

Applications in Scientific Research

The compound is utilized across various fields:

- Pharmaceutical Development : Investigated for potential drug formulations targeting neurological disorders.

- Biochemical Research : Used as a reagent in studies involving protein interactions and enzyme kinetics.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Michael-type addition or Friedel-Crafts acylation , as described in analogous structures (e.g., 4-oxo-4-arylbutanoic acids) . Key optimization parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.

- Temperature control : 50–80°C to balance reaction rate and byproduct formation.

- Solvent system : Polar aprotic solvents (e.g., DMF) to enhance sulfonyl group reactivity.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) (e.g., Orbitrap Fusion Lumos with ETD) to confirm molecular weight (C₁₄H₂₅NO₄, exact mass 271.1784) . Pair with FTIR to identify functional groups (e.g., ketone at ~1700 cm⁻¹, sulfonyl at ~1350 cm⁻¹). NMR (¹H/¹³C) is essential for verifying stereochemistry and substituent positions. For example:

Q. What solvents are optimal for solubility studies of this compound?

- Methodological Answer : Preliminary solubility screening in DMSO (high polarity) and chloroform (low polarity) is recommended. For aqueous compatibility, use buffered solutions (pH 7.4) with <1% organic cosolvents (e.g., acetonitrile) to avoid precipitation. Solubility data should be cross-validated using UV-Vis spectroscopy (λmax ~260 nm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Methodological Answer : Discrepancies in NMR/MS data often arise from stereochemical impurities or residual solvents . Mitigation steps:

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

- Methodological Answer : Follow OECD Guidelines 307 for soil degradation studies:

- Experimental setup : Use ¹⁴C-labeled compound in loamy soil (20°C, 60% water-holding capacity).

- Analysis : LC-MS/MS quantifies parent compound and metabolites (e.g., sulfonamide derivatives).

For aquatic toxicity, conduct Daphnia magna acute toxicity tests (EC₅₀) and QSAR modeling to predict bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.